molecular formula C22H28O3 B1679911 Norethindrone acetate CAS No. 51-98-9

Norethindrone acetate

Cat. No.: B1679911
CAS No.: 51-98-9
M. Wt: 340.5 g/mol
InChI Key: IMONTRJLAWHYGT-ZCPXKWAGSA-N
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Mechanism of Action

Target of Action

Norethindrone acetate, also known as Norethisterone acetate, is a synthetic progestin . It primarily targets the progesterone receptor (PR) . The affinity for PR accounts for its effects in female reproductive tissue . It also interacts with other steroid receptors, including glucocorticoid receptors (GR), mineralocorticoid receptors (MR), and androgen receptors (AR), with varying affinities .

Mode of Action

This compound enacts its intracellular effects by binding to the progesterone receptor . This binding leads to various changes in the body’s hormonal environment. It suppresses ovulation, thickens cervical mucus (which inhibits sperm penetration), alters follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slows the movement of ovum through the fallopian tubes, and alters the endometrium .

Biochemical Pathways

This compound affects several biochemical pathways. It leads to atrophy of the endometrial tissue and may also suppress new growth and implantation . This action on the endometrium makes it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Pharmacokinetics

This compound is completely and rapidly deacetylated to norethindrone (NET) after oral administration . The disposition of this compound is indistinguishable from that of orally administered norethindrone . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation . The majority of metabolites in the circulation are sulfates, with glucuronides accounting for most of the urinary metabolites .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . It also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the risk of venous thromboembolism is moderately increased with its use, and this risk seems to be dose-dependent . Contraceptive use carries no risk, but therapeutic doses might be associated with an increased risk . Special consideration is needed in cases of high risk for thromboembolic events and when treating women experiencing migraine with aura .

Biochemical Analysis

Biochemical Properties

Norethindrone acetate is a synthetic progestational hormone belonging to the 19-nortestosterone-derived class of progestins . It is further classified as a second-generation progestin, along with levonorgestrel and its derivatives, and is the active form of several other progestins including norethynodrel and lynestrenol . This compound mimics the actions of endogenous progesterone, albeit with a greater potency .

Cellular Effects

This compound induces secretory changes in an estrogen-primed endometrium . On a weight basis, it is twice as potent as norethindrone . The effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia .

Molecular Mechanism

This compound is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone . It has weak androgenic and estrogenic activity and no other important hormonal activity . The medication is a prodrug of norethindrone in the body .

Temporal Effects in Laboratory Settings

The effects of this compound on the endometrium are pronounced, making it a good choice for treating abnormal uterine bleeding, endometriosis, and endometrial hyperplasia . This compound also has beneficial effects on bone mineral density and positive or neutral effects on cardiovascular health .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models were not found in the search results, it is known that long-term use of this compound is associated with a slightly increased breast cancer risk, and the risk of venous thromboembolism is moderately increased .

Metabolic Pathways

This compound is metabolized mainly by CYP3A4 in the liver . It is also metabolized by 5α- / 5β-reductase, 3α- / 3β-HSD, and aromatase .

Transport and Distribution

Norethindrone is 36% bound to sex hormone-binding globulin (SHBG) and 61% bound to albumin . The volume of distribution of norethindrone is about 4 L/kg .

Subcellular Localization

Specific information on the subcellular localization of this compound was not found in the search results. As a progestin, it is known to bind to progesterone receptors which are typically located in the cell nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of norethindrone acetate typically begins with 19-nor-4-androstenedione as the starting material. The synthesis involves several key steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale manufacturing. The process involves the use of solvents like dichloroethane and catalysts such as 4-dimethylaminopyridine to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Norethindrone acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones.

    Reduction: Reduction reactions can convert it back to its alcohol form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Norethindrone acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Norethindrone acetate stands out due to its specific pharmacokinetic properties and its dual role in contraception and therapeutic applications.

Properties

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O3/c1-4-22(25-14(2)23)12-10-20-19-7-5-15-13-16(24)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,17-20H,5-12H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMONTRJLAWHYGT-ZCPXKWAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023381
Record name Norethindrone acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-98-9
Record name Norethisterone acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Norethindrone acetate [USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norethindrone acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22844
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Record name Norethindrone acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Norethisterone acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.121
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Record name NORETHINDRONE ACETATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does norethisterone acetate exert its effects in the body?

A1: Norethisterone acetate primarily acts by binding to progesterone receptors. [] This interaction mimics the effects of natural progesterone, influencing various physiological processes, particularly in the female reproductive system.

Q2: What are the downstream effects of norethisterone acetate binding to progesterone receptors?

A2: Binding to progesterone receptors can lead to a cascade of events, including:

  • Suppression of ovulation: Norethisterone acetate, in combination with ethinyl estradiol, effectively inhibits ovulation, contributing to its contraceptive effect. []
  • Alterations in endometrial lining: The compound influences the growth and development of the endometrium, the lining of the uterus. [] This effect is crucial for its use in managing conditions like endometriosis. [, ]
  • Regulation of menstrual bleeding: Norethisterone acetate can induce changes in the menstrual cycle, often leading to lighter or less frequent periods. [, , ]

Q3: What is the molecular formula and weight of norethisterone acetate?

A3: The molecular formula of norethisterone acetate is C22H28O3, and its molecular weight is 340.46 g/mol.

Q4: Is there any spectroscopic data available for norethisterone acetate?

A4: Yes, researchers have utilized various spectroscopic techniques to characterize norethisterone acetate. Infrared (IR) and ultraviolet (UV) spectroscopy, along with nuclear magnetic resonance (NMR), have been employed to confirm its chemical structure. []

Q5: How stable is norethisterone acetate under different storage conditions?

A5: The stability of norethisterone acetate can be influenced by factors such as temperature, humidity, and exposure to light. Research on its formulation and stability is essential to ensure its efficacy and shelf life. [, ]

Q6: How is norethisterone acetate absorbed and distributed in the body?

A6: Norethisterone acetate can be administered orally or transdermally (through the skin). [, , ] Following administration, it is absorbed into the bloodstream and distributed to various tissues.

Q7: What is the metabolic fate of norethisterone acetate?

A7: Norethisterone acetate undergoes metabolism in the liver, primarily via cytochrome P450 enzymes. [] These metabolic processes can lead to the formation of active metabolites, potentially contributing to its overall effects. [, ]

Q8: What factors can influence the pharmacokinetics of norethisterone acetate?

A8: Various factors can influence its pharmacokinetics, including:

  • Route of administration: Different routes of administration, such as oral versus transdermal, can result in varying absorption rates and bioavailability. []
  • Individual patient factors: Factors such as age, body mass index (BMI), and liver function can impact the metabolism and elimination of norethisterone acetate. [, , ]
  • Concomitant medications: Co-administration with certain medications, particularly those that induce or inhibit drug-metabolizing enzymes, can alter its pharmacokinetics. [, ]

Q9: What are the main clinical applications of norethisterone acetate?

A9: Norethisterone acetate is primarily used for:

  • Contraception: As a component of combined oral contraceptive pills, it helps prevent pregnancy by suppressing ovulation and altering the cervical mucus. [, , ]
  • Management of endometriosis: It can reduce endometriosis-associated pain and shrink endometriomas by suppressing estrogen production and endometrial growth. [, , , , ]
  • Hormone replacement therapy: In HRT, norethisterone acetate is often combined with estrogen to alleviate menopausal symptoms while providing endometrial protection. [, , , , ]

Q10: Are there any studies comparing norethisterone acetate to other treatment options for endometriosis?

A11: Yes, several studies have compared norethisterone acetate to other medical therapies for endometriosis, such as dienogest, gonadotropin-releasing hormone (GnRH) agonists, and oral contraceptive pills. [] These studies aim to determine the most effective treatment option for managing endometriosis symptoms while minimizing side effects.

Q11: Are there any ongoing research efforts to improve the delivery of norethisterone acetate?

A13: Researchers are continuously exploring strategies to enhance drug delivery and targeting, potentially improving the efficacy and reducing the side effects of medications. For norethisterone acetate, this includes investigating alternative routes of administration, such as transdermal patches, to bypass first-pass metabolism in the liver and achieve more sustained drug levels. [, ]

Q12: Are there any known biomarkers that can predict the response to norethisterone acetate treatment?

A14: Research on biomarkers for predicting treatment response and identifying potential adverse effects is crucial for personalized medicine. While some studies suggest potential biomarkers for norethisterone acetate, further research is needed to validate their clinical utility. []

Q13: What analytical methods are commonly used to quantify norethisterone acetate in biological samples?

A15: Accurate and sensitive analytical methods are crucial for pharmacokinetic studies and drug monitoring. Radioimmunoassay (RIA) is a widely used technique for quantifying norethisterone acetate in plasma. [] Other analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), may also be employed for its quantification.

Q14: Is there any information available on the environmental impact of norethisterone acetate?

A14: The presence of pharmaceuticals, including norethisterone acetate, in the environment is an emerging concern. Research on its ecotoxicological effects and potential for biodegradation is essential for developing strategies to mitigate any negative impacts.

Q15: Are there any alternative medications or treatment approaches available for the conditions that norethisterone acetate is used to treat?

A17: Yes, several alternative medications and treatment approaches are available for conditions like endometriosis, heavy menstrual bleeding, and menopausal symptoms. These alternatives include other progestins, GnRH agonists, aromatase inhibitors, non-hormonal pain relievers, and lifestyle modifications. [, ] The choice of treatment depends on various factors, including the specific condition, its severity, patient preferences, and potential risks and benefits of each option.

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